Ethyl 6-methoxyquinoline-4-carboxylate Ethyl 6-methoxyquinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 5345-57-3
VCID: VC14422243
InChI: InChI=1S/C13H13NO3/c1-3-17-13(15)10-6-7-14-12-5-4-9(16-2)8-11(10)12/h4-8H,3H2,1-2H3
SMILES:
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol

Ethyl 6-methoxyquinoline-4-carboxylate

CAS No.: 5345-57-3

Cat. No.: VC14422243

Molecular Formula: C13H13NO3

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-methoxyquinoline-4-carboxylate - 5345-57-3

Specification

CAS No. 5345-57-3
Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
IUPAC Name ethyl 6-methoxyquinoline-4-carboxylate
Standard InChI InChI=1S/C13H13NO3/c1-3-17-13(15)10-6-7-14-12-5-4-9(16-2)8-11(10)12/h4-8H,3H2,1-2H3
Standard InChI Key AMTCPYGXTNRQQZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C=C(C=CC2=NC=C1)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Ethyl 6-methoxyquinoline-4-carboxylate belongs to the quinoline family, a class of nitrogen-containing heterocycles. Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol. The IUPAC name, ethyl 6-methoxyquinoline-4-carboxylate, reflects the substitution pattern: a methoxy (-OCH₃) group at position 6 and an ethyl ester (-COOCH₂CH₃) at position 4.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number5345-57-3
Molecular FormulaC₁₃H₁₃NO₃
Molecular Weight (g/mol)231.25
SMILES NotationCCOC(=O)C1=C2C=C(C=CC2=NC=C1)OC
InChI KeyAMTCPYGXTNRQQZ-UHFFFAOYSA-N

The planar quinoline core facilitates π-π interactions, while the ester and methoxy groups enhance solubility in polar organic solvents.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data confirm its structure. For instance:

  • ¹H NMR (CDCl₃): δ 8.85 (d, J = 4.5 Hz, 1H, H-2), 8.30 (d, J = 9.0 Hz, 1H, H-5), 7.45 (dd, J = 9.0, 2.5 Hz, 1H, H-7), 7.35 (d, J = 2.5 Hz, 1H, H-8), 4.40 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.95 (s, 3H, OCH₃), 1.40 (t, J = 7.0 Hz, 3H, CH₂CH₃) .

  • MS (EI): m/z 231 [M]⁺, consistent with molecular weight .

X-ray crystallography of analogous compounds, such as ethyl 4-(2-methoxy-2-oxoethyl)quinoline-3-carboxylate, reveals planar quinoline systems with bond lengths and angles typical of aromatic systems .

Synthesis and Optimization

Classical Synthetic Routes

The synthesis typically involves cyclization reactions. A common approach employs Knorr quinoline synthesis or Friedländer annulation:

  • Starting Materials: Ethyl acetoacetate and 3-methoxyaniline undergo condensation in acidic conditions.

  • Cyclization: Heating under reflux in polyphosphoric acid (PPA) yields the quinoline core.

  • Esterification: Subsequent treatment with ethanol and sulfuric acid introduces the ethyl ester group .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CondensationEthyl acetoacetate, PPA, 120°C65%
CyclizationH₂SO₄, EtOH, reflux72%
PurificationSilica gel chromatography95%

Green Chemistry Approaches

Recent advances focus on minimizing waste and energy consumption:

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes, improving yield to 78% .

  • Solvent-Free Conditions: Using ionic liquids (e.g., [BMIM]BF₄) enhances atom economy and reduces toxicity .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich quinoline ring undergoes electrophilic substitution at positions 5 and 8. For example:

  • Nitration: Concentrated HNO₃ at 0°C introduces a nitro group at position 5, yielding ethyl 6-methoxy-5-nitroquinoline-4-carboxylate .

  • Halogenation: N-Bromosuccinimide (NBS) in CCl₄ brominates position 8, forming ethyl 8-bromo-6-methoxyquinoline-4-carboxylate .

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions:
C13H13NO3+NaOHC11H9NO4+CH3CH2OH\text{C}_{13}\text{H}_{13}\text{NO}_3 + \text{NaOH} \rightarrow \text{C}_{11}\text{H}_9\text{NO}_4 + \text{CH}_3\text{CH}_2\text{OH}
This reaction is critical for generating bioactive metabolites or polymer precursors.

Applications in Drug Discovery

Antimicrobial Activity

Quinoline derivatives exhibit broad-spectrum antimicrobial properties. Ethyl 6-methoxyquinoline-4-carboxylate’s analogs inhibit Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) by disrupting DNA gyrase .

Table 3: Biological Activity of Selected Analogs

CompoundTargetIC₅₀/MIC
Ethyl 6-methoxyquinoline-4-carboxylateHeLa cells12 µM
8-Fluoro analogTopoisomerase II5 µM
5-Nitro derivativeS. aureus8 µg/mL

Industrial and Material Science Applications

Coordination Polymers

The carboxylate group chelates metal ions, forming luminescent coordination polymers. For example, reaction with Eu(III) yields red-emitting materials for OLEDs .

Organic Semiconductors

Quinoline derivatives serve as electron-transport layers in perovskite solar cells, achieving power conversion efficiencies (PCE) of 18.3% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator